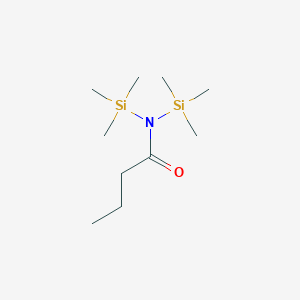

N,N-Bis(trimethylsilyl)butanamide

Beschreibung

Significance of Bis(trimethylsilyl) Amides in Modern Organic and Organometallic Chemistry

Bis(trimethylsilyl) amides, in their deprotonated form as bis(trimethylsilyl)amides, are crucial ligands in contemporary chemistry. nih.gov Metal bis(trimethylsilyl)amide complexes are known for their solubility in nonpolar organic solvents and their utility as strong, sterically hindered bases. wikipedia.org These characteristics are attributed to the bulky trimethylsilyl (B98337) groups, which also contribute to the formation of complexes with low coordination numbers. The steric bulk and electronic effects of the bis(trimethylsilyl)amide ligand have been exploited in the synthesis of a wide range of metal complexes, influencing their structure, reactivity, and catalytic activity. escholarship.orgescholarship.org For instance, they are instrumental in deprotonation reactions, the generation of carbenes, and the formation of Wittig reagents. wikipedia.org

Overview of N-Silylated Amides as Versatile Precursors and Reagents

N-silylated amides, including N,N-Bis(trimethylsilyl)butanamide, are valuable intermediates in organic synthesis. These compounds can exist in equilibrium with their tautomeric form, N,O-bis(trimethylsilyl)imidates. nih.gov This tautomerism is a key aspect of their reactivity, allowing them to act as precursors for a variety of functional groups. For example, N,O-bis(trimethylsilyl)imidates can undergo reactions with electrophiles at either the nitrogen or oxygen atom, leading to the formation of new C-N or C-O bonds.

Research has shown that N-silylated amides are effective in promoting various chemical transformations. They can be used to generate nitriles and are involved in cascade reactions for the synthesis of complex molecules like aminobisphosphinates. nih.govresearchgate.net The reactivity of these compounds can be fine-tuned by the choice of Lewis acid catalysts, which can direct the reaction towards a specific outcome. nih.gov

Research Context and Theoretical Framework for this compound

While research focusing exclusively on this compound is not extensive, its chemical behavior can be understood within the broader context of N-silylated amides and their metal derivatives. Studies on related compounds provide a solid theoretical framework for predicting its properties and reactivity. For instance, a study on a series of zinc bis[(alkyl)(trimethylsilyl)amide] compounds included the synthesis and characterization of the n-butyl derivative, which is the zinc amide of N-(n-butyl)-N-(trimethylsilyl)amine. nih.gov This provides valuable spectroscopic and structural data that can be extrapolated to understand the coordination chemistry of deprotonated this compound.

Furthermore, research on the reactivity of N,O-bis(trimethylsilyl)butanimidate, the tautomer of this compound, in the presence of Lewis acids to form aminobisphosphinates, highlights its utility as a synthetic precursor. nih.gov In this context, the butanimidate derivative was shown to successfully undergo a double addition of bis(trimethylsilyl) phosphite (B83602) (BTSP) in the presence of zinc iodide. nih.gov

The general synthetic route to N,O-bis(silyl)imidates involves the reaction of an amide with a silylating agent, which proceeds through an N,N-bis(silyl)amide intermediate that rapidly tautomerizes to the more stable N,O-bis(trimethylsilyl)imidate. nih.gov This fundamental reactivity pattern is central to the application of this compound in synthesis.

Interactive Data Tables

Below are data tables summarizing key information on related compounds, providing insight into the expected properties of this compound.

Table 1: Properties of N-(n-butyl)-N-(trimethylsilyl)amine nih.gov

| Property | Value |

| Boiling Point | 165-167 °C |

| ¹H NMR (CDCl₃, δ) | 2.58 (t, 2H, N-CH₂), 1.38 (m, 2H, CH₂), 1.29 (m, 2H, CH₂), 0.89 (t, 3H, CH₃), 0.08 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ) | 46.9 (N-CH₂), 36.1 (CH₂), 20.6 (CH₂), 14.2 (CH₃), 0.9 (Si(CH₃)₃) |

| ²⁹Si NMR (CDCl₃, δ) | 3.6 |

| IR (cm⁻¹) | 3404 (νN-H), 2957, 2927, 2870 (νC-H), 1248 (δSi-C), 835 (ρSi-C) |

Table 2: Reaction Conditions for the Synthesis of Aminobisphosphinates using N,O-bis(trimethylsilyl)butanimidate nih.gov

| Reactant | Lewis Acid | Temperature | Time | Product Yield |

| N,O-bis(trimethylsilyl)butanimidate | ZnI₂ | 0 °C to rt | 18 h | Good |

| N,O-bis(trimethylsilyl)butanimidate | ZnCl₂ | 0 °C to rt | 48 h | Good |

| N,O-bis(trimethylsilyl)butanimidate | TMSOTf | 0 °C to rt | - | Disproportionation |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

88515-02-0 |

|---|---|

Molekularformel |

C10H25NOSi2 |

Molekulargewicht |

231.48 g/mol |

IUPAC-Name |

N,N-bis(trimethylsilyl)butanamide |

InChI |

InChI=1S/C10H25NOSi2/c1-8-9-10(12)11(13(2,3)4)14(5,6)7/h8-9H2,1-7H3 |

InChI-Schlüssel |

MJPPAQRZXKYMPP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)N([Si](C)(C)C)[Si](C)(C)C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Advanced Transformations of N,n Bis Trimethylsilyl Butanamide

Role as a Silylating Agent for Functional Group Derivatization

N,N-Bis(trimethylsilyl)butanamide is anticipated to be an effective silylating agent, transferring a trimethylsilyl (B98337) group to active hydrogen atoms in various functional groups. The general reactivity for silylation typically follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, with steric hindrance also playing a significant role. sigmaaldrich.com The butanamide derivative, similar to its acetamide (B32628) and trifluoroacetamide (B147638) counterparts, would react with substrates to form a silylated product and butanamide as a byproduct.

Selective Silylation of Hydroxyl and Carboxyl Moieties in Complex Substrates

Drawing parallels from widely used reagents like BSA and BSTFA, this compound would serve as a robust agent for the derivatization of hydroxyl and carboxyl groups. This process replaces the acidic proton of these functionalities with a non-polar trimethylsilyl group, forming trimethylsilyl ethers and esters, respectively. This transformation is crucial in fields like gas chromatography-mass spectrometry (GC-MS), where increased volatility of analytes is necessary for analysis. wikipedia.orgnih.gov

The silylation of alcohols is generally a rapid and quantitative reaction. sigmaaldrich.com For complex molecules containing multiple functional groups, the higher reactivity of hydroxyl and carboxyl groups allows for their selective silylation under mild conditions. For instance, in the presence of both hydroxyl and amine groups, the hydroxyl group is preferentially silylated. The efficiency of these reactions can often be enhanced by using polar, aprotic solvents like pyridine (B92270) or dimethylformamide (DMF). sigmaaldrich.comresearchgate.net

Table 1: Representative Silylation of Hydroxyl and Carboxyl Groups with Analogous Reagents

| Substrate Type | Analogous Reagent | Typical Conditions | Product Type |

| Primary Alcohol | BSA or BSTFA | Inert solvent (e.g., Dichloromethane), Room Temp | Trimethylsilyl ether |

| Carboxylic Acid | BSA or BSTFA | Pyridine or DMF, 60-80°C | Trimethylsilyl ester |

| Phenol | BSA or BSTFA | Acetonitrile, 60°C | Trimethylsilyl ether |

| Diol | BSA (excess) | Pyridine, Heat | Bis(trimethylsilyl) ether |

This data is based on the known reactivity of analogous silylating agents like BSA and BSTFA.

Derivatization of Amine and Amide Functional Groups

The derivatization of primary and secondary amines, as well as amides, is also a key application of silylating agents. This compound is expected to react with these nitrogen-containing functional groups to form N-silylated derivatives. This reaction is fundamental for increasing the stability and volatility of these compounds for analytical techniques. sigmaaldrich.comrsc.org

The silylation of amines and amides often requires slightly more forcing conditions, such as higher temperatures, compared to the silylation of alcohols. sigmaaldrich.com In complex syntheses, silylation serves to protect the N-H bond from undesired side reactions. For example, the in situ protection of an amide's nitrogen atom with BSA facilitates subsequent alkylation reactions that would otherwise be unsuccessful. rsc.org

This compound as a Nitrogen-Centered Nucleophile or Brønsted Base Precursor

The deprotonation of N,N-bis(trimethylsilyl)amides with a strong, non-nucleophilic base generates a highly reactive silylated amide anion. This anion can act as a potent nitrogen-centered nucleophile or a strong Brønsted base. The corresponding sodium salt, sodium bis(trimethylsilyl)amide (NaHMDS), is a commercially available and widely used strong base in organic synthesis. wikipedia.org It is plausible that this compound could be used to generate a similar reactive species in situ.

Deprotonation Reactions in Stereoselective Synthesis

Metalated bis(trimethylsilyl)amides, such as lithium bis(trimethylsilyl)amide (LiHMDS) and NaHMDS, are cornerstone reagents in stereoselective synthesis. They are frequently used to deprotonate ketones, esters, and other carbonyl compounds to generate enolates in a regio- and stereocontrolled manner. wikipedia.orgrsc.org These enolates are key intermediates in fundamental carbon-carbon bond-forming reactions, including aldol (B89426) additions and alkylations.

The bulky nature of the bis(trimethylsilyl)amide base is crucial for its selectivity, favoring the formation of the kinetic enolate. The choice of the metal counter-ion (e.g., Li+, Na+, K+) and solvent can further influence the stereochemical outcome of subsequent reactions. For example, LiHMDS has been successfully employed in cyclocondensation reactions to synthesize N-substituted 2-carboxy-4-quinolones with good regioselectivity. rsc.org

Table 2: Applications of Analogous Metalated Silylamides in Synthesis

| Reagent | Substrate | Reaction Type | Product |

| NaHMDS | Ketone/Ester | Enolate formation | Kinetic enolate |

| NaHMDS | Alkyl halide | Dehydrohalogenation | Alkene/Carbene |

| NaHMDS | Phosphonium salt | Deprotonation | Wittig reagent |

| LiHMDS | Diethyl 2-(2-aminobenzoyl)malonate | Cyclocondensation | N-substituted 4-quinolone |

This data is based on the known reactivity of NaHMDS and LiHMDS, which are metalated derivatives of the parent bis(trimethylsilyl)amine. wikipedia.orgrsc.org

Catalytic Applications as a Brønsted Base Precursor in Organic Transformations

While direct catalytic applications of this compound as a Brønsted base precursor are not documented, the parent compound N,O-Bis(trimethylsilyl)acetamide (BSA) has been described as a Brønsted base precursor in certain transformations, such as the Tsuji-Trost reaction. This suggests that under specific reaction conditions, likely involving an activator, this compound could potentially function catalytically to facilitate proton transfer steps in various organic reactions.

Participation in Complex Organic Transformations

Beyond simple derivatization, bis(trimethylsilyl) amides can participate in more complex chemical transformations. A notable reaction is the catalyst-mediated conversion of bis(trimethylsilyl) amides into nitriles. researchgate.net This reaction represents a dehydration of the primary amide precursor, where the silicon atoms act as powerful oxophilic species to facilitate the elimination of a disiloxane (B77578) (e.g., hexamethyldisiloxane). This transformation can be promoted by catalysts such as tetrabutylammonium (B224687) fluoride (B91410) or various Lewis acids. researchgate.net This suggests that this compound could potentially be a precursor for butyronitrile (B89842) under similar catalytic conditions.

Cascade Reactions and Multicomponent Synthesis Involving Bis(trimethylsilyl) Imidates

Bis(trimethylsilyl) imidates, the deprotonated form of N,N-bis(trimethylsilyl)amides, are powerful bases widely employed in organic synthesis to promote reactions that would otherwise be inefficient. Their strong basicity, coupled with significant steric hindrance and high solubility in nonpolar organic solvents, makes them ideal for initiating cascade sequences and facilitating multicomponent reactions (MCRs).

In this context, the alkali metal salt of deprotonated this compound, such as its lithium, sodium, or potassium derivative, can serve as a catalyst or stoichiometric base. These bases can deprotonate weakly acidic C-H, N-H, or O-H bonds to generate reactive intermediates like enolates or other nucleophiles. wikipedia.org These intermediates can then engage in a series of bond-forming events with other components in the reaction mixture, leading to the rapid assembly of complex molecular architectures from simple precursors.

One prominent example of such a process is the synthesis of substituted quinolones. A lithium bis(trimethylsilyl)amide (LiHMDS)-induced in situ cyclocondensation reaction can be used to construct the quinolone core from appropriate precursors. rsc.org The silylamide base facilitates a key intramolecular condensation step, which is part of a sequence that efficiently builds the heterocyclic product. Similarly, silylamide bases are instrumental in various MCRs for synthesizing other heterocyclic systems, such as imidazoles, by controlling the reaction pathway and promoting the desired bond formations. nih.gov

The versatility of this class of reagents is further highlighted by their use as precursors to other reactive species. For instance, bis(trimethylsilyl)amides can be converted into nitriles under catalytic conditions, which can then participate as components in subsequent transformations within a one-pot synthesis. researchgate.net

Table 1: Examples of Multicomponent and Cascade Reactions Facilitated by Silylamide Bases

| Reaction Type | Role of Silylamide Base | Product Class | Reference |

| Intramolecular Cyclocondensation | Strong, non-nucleophilic base to induce cyclization | 4-Quinolones | rsc.org |

| Multicomponent Synthesis | Catalyst/Base for generating nucleophilic intermediates | Substituted Imidazoles | nih.gov |

| In Situ Precursor Formation | Conversion to nitrile for further reaction | Nitriles/Heterocycles | researchgate.net |

This table presents representative reactions where alkali metal bis(trimethylsilyl)amides, the deprotonated form of compounds like this compound, are used to facilitate complex chemical syntheses.

Ring-Opening Carbonylation Reactions Catalyzed by N-Silylamine Species

The application of N-silylamine species as catalysts in ring-opening carbonylation reactions represents a sophisticated strategy for polymer and fine chemical synthesis. This process typically involves two key transformations: the opening of a cyclic monomer (like a lactone, lactide, or cyclic carbonate) and the subsequent insertion of carbon monoxide (CO).

N-Silylamine species, including this compound, can function as organocatalysts for ring-opening polymerization (ROP). nih.govresearchgate.net Their basicity allows them to activate an initiator, often an alcohol, which then attacks the cyclic monomer to open the ring. The steric bulk of the silyl (B83357) groups can influence the stereoselectivity of the polymerization. The mechanism often involves the formation of a hydrogen-bonded intermediate between the catalyst and the initiator, enhancing the initiator's nucleophilicity. This methodology has been explored for the ROP of various cyclic esters and carbonates to produce polyesters and polycarbonates. nih.govrsc.orgnih.gov

While the direct, single-catalyst-driven ring-opening carbonylation mediated by a simple N-silylamine is not extensively documented, the principles of each step are well-established. Such a transformation would likely proceed in a tandem fashion. First, the N-silylamine would catalyze the ring-opening of the monomer to generate an open-chain metal-alkoxide or a related nucleophilic species. This intermediate would then capture carbon monoxide, followed by further reaction to yield a product with an incorporated carbonyl group, effectively adding a carbon atom to the monomer unit. The development of such catalytic systems is an active area of research, aiming to combine the efficiency of ROP with the synthetic utility of carbonylation.

Applications in Enantioselective Catalysis Mediated by Silylamides

Silylamides and their derivatives are crucial reagents in modern enantioselective catalysis, primarily serving as strong, non-nucleophilic bases to generate chiral intermediates or as precursors to chiral ligands. While this compound itself is achiral, its deprotonated form can be used in combination with chiral ligands to control the stereochemical outcome of a reaction.

The most common application is the generation of enolates from prochiral ketones. The use of a lithium silylamide like LiHMDS in the presence of a chiral ligand, such as a chiral amine like (-)-sparteine, can lead to the enantioselective deprotonation of the ketone. The resulting chiral enolate can then be trapped with an electrophile to yield an α-substituted carbonyl compound with high enantiomeric excess.

Furthermore, silylated compounds derived from silylamides are themselves valuable in asymmetric synthesis. For example, aminosiloxy dienes, which can be prepared from vinylogous amides using silylamide bases, are highly reactive partners in enantioselective Diels-Alder reactions. orgsyn.org When combined with a chiral Lewis acid catalyst, these dienes undergo [4+2] cycloadditions with dienophiles to produce chiral cyclic products with excellent stereocontrol. orgsyn.org The silyl group in these intermediates not only activates the diene but also plays a crucial role in directing the stereochemical course of the reaction.

Hydrolytic Stability and Reactivity Under Aqueous Conditions

A defining characteristic of this compound and other N-silylated amides is their pronounced sensitivity to water. The N-Si bond is susceptible to hydrolysis under neutral, acidic, or basic aqueous conditions. wikipedia.orgchemeurope.com This reactivity stands in stark contrast to the hydrolytic stability of typical carbon-based amides, which generally require harsh conditions, such as concentrated acid or base at elevated temperatures, to undergo cleavage. stackexchange.comarkat-usa.org

The hydrolysis of this compound proceeds readily upon exposure to moisture. The reaction involves the nucleophilic attack of water on the silicon atom, which is facilitated by the polarization of the N-Si bond and the ability of silicon to expand its coordination sphere. The process results in the cleavage of both N-Si bonds, liberating the parent amide (butanamide) and forming hexamethyldisiloxane (B120664) ((CH₃)₃Si-O-Si(CH₃)₃) as a byproduct.

The reaction is essentially irreversible and can be represented as follows: CH₃(CH₂)₂CON(Si(CH₃)₃)₂ + H₂O → [CH₃(CH₂)₂CONH(Si(CH₃)₃) + (CH₃)₃SiOH] → CH₃(CH₂)₂CONH₂ + (CH₃)₃SiOSi(CH₃)₃

This inherent instability in the presence of water means that all manipulations involving this compound must be carried out under strictly anhydrous conditions using inert atmosphere techniques to prevent premature decomposition. While this property can be a limitation, it is also exploited synthetically, as the silyl groups can be considered as readily removable protecting groups for the amide N-H bonds.

Table 2: Comparative Hydrolytic Stability

| Compound Type | Bond Cleaved | Conditions for Hydrolysis | Products | Reference |

| N,N-Bis(trimethylsilyl)amide | N-Si | Mild (e.g., room temperature, trace H₂O) | Parent Amide + Hexamethyldisiloxane | wikipedia.org |

| Carboxamide | C-N (Amide Bond) | Harsh (e.g., strong acid/base, heat) | Carboxylic Acid + Amine | stackexchange.comarkat-usa.org |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Bis Trimethylsilyl Butanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of atoms can be obtained.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Predicted ¹H and ¹³C NMR Data for N,N-Bis(trimethylsilyl)butanamide

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| (CH₃)₃Si- | ~0.1-0.3 | ~1-3 |

| -CH₂-CH₂-C(O)- | ~1.6-1.8 | ~18-20 |

| -CH₂-C(O)- | ~2.1-2.3 | ~35-38 |

| -C(O)- | - | ~175-178 |

Multi-Nuclear NMR Investigations (e.g., ²⁹Si NMR, ¹⁵N NMR)

To further probe the structure of this compound, multi-nuclear NMR techniques would be employed.

²⁹Si NMR: This technique is highly valuable for organosilicon compounds. A single resonance would be expected for the two equivalent trimethylsilyl (B98337) groups, with a chemical shift that could provide insight into the electronic environment around the silicon atoms.

¹⁵N NMR: This would directly probe the nitrogen atom of the amide group. The chemical shift would be indicative of the electron density at the nitrogen and the nature of the N-Si and N-C bonds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| C=O stretch (Amide I) | ~1650-1680 | Medium |

| Si-N stretch | ~900-1000 | Strong |

| Si-C stretch | ~600-800 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways upon ionization. This information is critical for confirming the identity of the molecule and for understanding its chemical stability.

For this compound, key fragmentation pathways would likely involve the cleavage of the Si-N and C-C bonds. The molecular ion peak would confirm the elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional architecture and intermolecular interactions in the crystalline lattice.

Advanced Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Stability Profiles

Thermogravimetric analysis (TGA) would be used to evaluate the thermal stability of this compound. By measuring the change in mass of the sample as a function of temperature, the decomposition temperature and the presence of any stable intermediates could be determined. This information is crucial for understanding the compound's stability and potential applications at elevated temperatures. Silylamides are generally known for their thermal stability. rsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Butanamide |

Computational and Theoretical Investigations of N,n Bis Trimethylsilyl Butanamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are pivotal in understanding the fundamental electronic structure and bonding characteristics of N,N-Bis(trimethylsilyl)butanamide. These methods allow for a detailed examination of its molecular geometry, orbital interactions, and energetic properties.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a robust method for determining the optimized molecular geometry and analyzing the electronic structure of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), key geometric parameters can be accurately predicted.

For this compound, the central nitrogen atom is expected to exhibit a trigonal planar or nearly planar geometry due to the steric bulk of the two trimethylsilyl (B98337) groups and the delocalization of the nitrogen lone pair into the silicon d-orbitals and the carbonyl group. This arrangement minimizes steric repulsion and maximizes electronic stabilization.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Silylamides

| Parameter | Predicted Value |

| N-Si Bond Length | 1.75 - 1.80 Å |

| Si-N-Si Bond Angle | 125° - 135° |

| N-C(O) Bond Length | 1.38 - 1.42 Å |

| C=O Bond Length | 1.22 - 1.25 Å |

| Si-C Bond Length | 1.85 - 1.88 Å |

| C-H Bond Length | 1.09 - 1.11 Å |

Note: These are typical values for related silylated amides and may vary for the specific butanamide derivative.

Natural Bond Orbital (NBO) analysis, a common tool used in conjunction with DFT, provides further insights into the bonding. It reveals the nature of the donor-acceptor interactions, such as the delocalization of the nitrogen lone pair (nN) into the antibonding orbitals of the adjacent Si-C bonds (σSi-C) and the C=O bond (πC=O). This delocalization contributes to the planarity at the nitrogen center and influences the rotational barriers around the N-Si and N-C(O) bonds.

High-Level Ab Initio Methods (e.g., MP2, CCSD(T)) for Energetic Properties

For highly accurate energetic properties, such as bond dissociation energies and reaction enthalpies, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. These methods provide a more rigorous treatment of electron correlation than standard DFT functionals.

Calculations on analogous silylamines and amides using these methods can provide estimates for the strength of the N-Si and N-C bonds in this compound. The N-Si bond is known to be relatively labile, and its bond dissociation energy is a key parameter in understanding the compound's thermal stability and reactivity.

Table 2: Calculated Bond Dissociation Energies (BDEs) for Bonds in a Model Silylamide (kcal/mol)

| Bond | MP2/aug-cc-pVTZ | CCSD(T)/aug-cc-pVTZ |

| N-Si | 85 - 95 | 88 - 98 |

| N-C | 75 - 85 | 78 - 88 |

| Si-C | 90 - 100 | 93 - 103 |

Note: These values are illustrative and based on calculations of smaller, related molecules.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), stationary points such as reactants, products, intermediates, and transition states can be identified. acs.org This allows for the determination of reaction pathways and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

A key reaction of silylamides is their hydrolysis. A plausible mechanism for the hydrolysis of this compound involves the nucleophilic attack of a water molecule on one of the silicon atoms. This can proceed through a concerted or a stepwise pathway, and computational studies can distinguish between these possibilities. The transition state for this process would involve a pentacoordinate silicon center.

Similarly, the reactions of this compound with electrophiles, such as alkyl halides, can be modeled. The nitrogen atom, despite being sterically hindered, can act as a nucleophile. The computational investigation of this reaction would involve locating the transition state for the SN2 attack of the nitrogen on the electrophile.

Conformational Analysis and Dynamics Simulations

The presence of several single bonds in this compound allows for considerable conformational flexibility. The rotation around the N-C(O), N-Si, and C-C bonds of the butyl group leads to a complex potential energy surface with multiple local minima.

Computational conformational analysis can identify the most stable conformers and the energy barriers for their interconversion. This is typically achieved by performing a systematic scan of the dihedral angles or by using stochastic search algorithms followed by geometry optimization of the resulting structures. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

For this compound, the rotation around the N-C(O) bond is expected to have a significant energy barrier due to the partial double bond character arising from amide resonance. The rotation of the bulky trimethylsilyl groups around the N-Si bonds will also be hindered, leading to distinct rotational isomers.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can explore the accessible conformational space and reveal the timescales of different dynamic processes.

Intermolecular Interactions and Hirshfeld Surface Analysis

In the solid state, the packing of this compound molecules is governed by a network of intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···π interactions, as well as van der Waals forces, are expected to play a crucial role in the crystal packing.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these intermolecular interactions. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density is dominated by a specific molecule.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

Specialized Analytical Applications of N,n Bis Trimethylsilyl Butanamide

Derivatization Reagent in Gas Chromatography-Mass Spectrometry (GC-MS) for Challenging Analytes

N,N-Bis(trimethylsilyl)butanamide, often utilized in its commercially available form as N,O-Bis(trimethylsilyl)acetamide (BSA), is a powerful silylating agent. Silylation is a chemical modification process that introduces a trimethylsilyl (B98337) (TMS) group into a molecule, replacing active hydrogen atoms in functional groups like hydroxyls, carboxyls, amines, and thiols. numberanalytics.comtcichemicals.comresearchgate.net This transformation is crucial for the analysis of many polar and non-volatile compounds by GC-MS. numberanalytics.comunina.it

Enhancement of Volatility and Thermal Stability of Polar Compounds for Chromatographic Analysis

Polar compounds, characterized by the presence of functional groups with significant dipole moments, often exhibit low volatility and poor thermal stability. These properties make them unsuitable for direct analysis by gas chromatography, a technique that requires analytes to be in a gaseous state to travel through the chromatographic column. Derivatization with reagents like this compound addresses this challenge by converting polar functional groups into their corresponding TMS ethers, esters, or amines. youtube.com This conversion effectively masks the polar nature of the compounds, leading to several analytical advantages:

Increased Volatility: The replacement of polar hydrogen-bonding groups with non-polar TMS groups reduces intermolecular forces, thereby increasing the vapor pressure and volatility of the analytes. numberanalytics.comyoutube.com This allows them to be readily vaporized in the GC inlet and transported through the column.

Enhanced Thermal Stability: Many polar compounds are susceptible to degradation at the high temperatures employed in GC analysis. The formation of TMS derivatives often results in more thermally stable molecules, preventing on-column degradation and ensuring accurate analytical results. tcichemicals.com

Improved Chromatographic Peak Shape: The reduction in polarity minimizes interactions between the analytes and the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved resolution between different compounds. researchgate.net

The silylation reaction with this compound is a versatile and widely applicable technique for a broad range of challenging analytes, including amino acids, sugars, steroids, and fatty acids. numberanalytics.comtcichemicals.com

Table 1: Impact of Derivatization on Analyte Properties for GC-MS Analysis

| Property | Before Derivatization | After Derivatization with this compound |

| Volatility | Low | High |

| Thermal Stability | Often Low | Increased |

| Polarity | High | Reduced |

| GC Peak Shape | Often broad, tailing | Sharp, symmetrical |

Optimization of Derivatization Protocols for Quantitative and Qualitative Analysis

For both the accurate quantification and confident identification of analytes, the derivatization protocol must be carefully optimized. The efficiency of the silylation reaction using this compound can be influenced by several factors:

Reagent Concentration and Solvent: The concentration of the derivatizing agent and the choice of solvent are critical for achieving complete derivatization. nih.gov Solvents such as pyridine (B92270) and dimethylformamide have been shown to be effective in certain applications. nih.gov

Reaction Temperature and Time: While many silylation reactions with this compound proceed rapidly at room temperature, some more sterically hindered or less reactive compounds may require heating to ensure complete reaction. researchgate.net Optimization of both temperature and reaction time is crucial to maximize derivative yield without causing degradation.

Use of Catalysts: In some cases, the addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent and drive the reaction to completion, particularly for less reactive functional groups. tcichemicals.com

Researchers have developed various protocols to optimize derivatization for specific classes of compounds. For instance, a study on the analysis of benzodiazepines found that the concentration of the silylating reagent and the solvent volume were the most influential factors for achieving high derivatization efficiency. nih.gov Similarly, in the analysis of fecal sterols, different derivatization conditions were explored to maximize the sensitivity of the GC-MS method. idc-online.comresearchgate.net

Table 2: Key Parameters for Optimizing Silylation Reactions

| Parameter | Influence on Derivatization | Typical Considerations |

| Reagent/Analyte Ratio | Ensures complete reaction. | A molar excess of the silylating agent is typically used. |

| Solvent | Solubilizes reactants and can influence reaction kinetics. | Aprotic solvents like pyridine, acetonitrile, or DMF are common. nih.gov |

| Temperature | Affects reaction rate. | Room temperature to moderate heating (e.g., 60-80°C) is often employed. tcichemicals.comresearchgate.net |

| Reaction Time | Determines the extent of derivatization. | Can range from minutes to hours depending on the analyte. researchgate.net |

| Catalyst | Increases the reactivity of the silylating agent. | TMCS is a frequently used catalyst. tcichemicals.com |

Analytical Method Development for Amide Identification in Complex Matrices

The identification and quantification of amides in complex biological or environmental samples present a significant analytical challenge due to their polarity and potential for matrix interference. This compound plays a crucial role in developing robust GC-MS methods for the analysis of amides. tcichemicals.comresearchgate.net

The derivatization of amides with this compound converts the -NH group to a -N(TMS) group, significantly enhancing their volatility and making them amenable to GC-MS analysis. tcichemicals.com This is particularly important for the analysis of primary and secondary amides.

The development of such methods involves a systematic approach:

Sample Preparation: This initial step is critical to remove interfering compounds from the complex matrix. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to isolate the amide-containing fraction.

Derivatization: The extracted sample is then subjected to derivatization with this compound under optimized conditions, as discussed previously.

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized amides from other components based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that serves as a "fingerprint" for identification.

Method Validation: The developed method must be validated to ensure its accuracy, precision, sensitivity, and robustness. This involves analyzing standard solutions of the target amides and spiked matrix samples.

The use of this compound in this workflow enables the sensitive and specific detection of amides in a variety of complex matrices, contributing to advancements in fields such as metabolomics, environmental analysis, and forensic science.

Material Science and Catalytic Roles of Bis Trimethylsilyl Amide Analogues

Precursors for Advanced Thin Film Deposition (e.g., Silicon Carbonitride Films via PECVD)

Bis(trimethylsilyl)amide analogs are valuable precursors in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) for creating thin films with tailored properties. While specific research on N,N-Bis(trimethylsilyl)butanamide as a precursor is not extensively documented, the principles governing the use of its analogs, such as other cyclic and linear carbosilanes, provide a strong indication of its potential.

These precursors are instrumental in the deposition of carbon-doped silicon-containing films, such as silicon carbonitride (SiCN). google.com The inclusion of carbon, facilitated by the organic backbone of the precursor molecule (like the butanamide group in this compound), can enhance the mechanical properties, thermal stability, and etch resistance of the resulting films. google.com

In a typical PECVD process, the precursor is introduced into a reactor chamber along with a nitrogen source, such as ammonia (B1221849). google.com The plasma environment provides the energy to break down the precursor and nitrogen source, leading to the formation of a silicon carbonitride film on a substrate. The composition and properties of the film, including the carbon content, can be controlled by adjusting process parameters like precursor flow rate, temperature, and plasma power.

Key characteristics of bis(trimethylsilyl)amide analogs as precursors:

| Feature | Advantage in Thin Film Deposition |

| Volatility | Allows for efficient transport of the precursor to the deposition chamber. |

| Thermal Stability | Enables a controlled decomposition process, leading to uniform film growth. |

| In-built Carbon Source | Facilitates the incorporation of carbon into the silicon nitride matrix, creating SiCN films. |

| Reactive N-Si bonds | Can be readily cleaved in the plasma environment to form the desired film. |

Applications in Metal-Organic Chemical Vapor Deposition (MOCVD) for Electronic Materials

Metal-organic chemical vapor deposition (MOCVD) is a critical technique for producing high-purity thin films of electronic materials. Bis(trimethylsilyl)amide ligands are widely used in MOCVD precursors due to their ability to form stable, volatile complexes with a variety of metals. wikipedia.orgencyclopedia.pub These complexes are soluble in nonpolar organic solvents, a significant advantage over simple metal halides. wikipedia.orgencyclopedia.pub

While specific MOCVD applications of this compound complexes are not detailed in available literature, the broader class of metal bis(trimethylsilyl)amides serves as an excellent model. For instance, MOCVD processes for bismuth-based materials, which are important for non-volatile ferroelectric memories, have been investigated using various metal-organic precursors. researchgate.net The thermal stability and decomposition pathways of these precursors are crucial for controlling the film deposition process. researchgate.net

The general method for preparing metal bis(trimethylsilyl)amide precursors involves the reaction of a metal chloride with an alkali metal bis(trimethylsilyl)amide. encyclopedia.pub This salt metathesis reaction is a versatile route to a wide range of MOCVD precursors. encyclopedia.pub

Advantages of Bis(trimethylsilyl)amide Ligands in MOCVD Precursors:

| Property | Benefit for MOCVD |

| Lipophilicity | Enhances solubility in nonpolar organic solvents, facilitating precursor delivery. wikipedia.orgencyclopedia.pub |

| Low Lattice Energies | Contributes to the volatility of the metal complexes. wikipedia.orgencyclopedia.pub |

| Steric Bulk | Can prevent oligomerization, leading to monomeric, more volatile precursors. wikipedia.org |

| Controlled Reactivity | The N-Si bonds can be selectively cleaved during the deposition process. |

Utilization in Lanthanide-Based Material Synthesis and Organometallic Catalysis

The chemistry of lanthanide complexes with bis(trimethylsilyl)amide ligands is a well-established and continuously evolving field. nih.govnih.gov These ligands have been instrumental since the first reports of trigonal pyramidal lanthanide(III) complexes, [Ln{N(SiMe₃)₂}₃]. nih.gov The bulky nature of the bis(trimethylsilyl)amide ligand allows for the stabilization of various coordination geometries and oxidation states of lanthanide ions. nih.govnih.gov

Lanthanide compounds possess unique magnetic, optical, and catalytic properties that are exploited in a wide array of technological applications. nih.gov The use of bis(trimethylsilyl)amide ligands allows for fine-tuning of the coordination environment of the lanthanide ion, which in turn influences these properties. For example, the synthesis of lanthanide(II) bis(silyl)phosphide complexes, which are analogous to the amide complexes, has been explored to understand the influence of the donor atom on the electronic structure and properties of the resulting materials. nih.govacs.org

In organometallic catalysis, homoleptic lanthanide trisamides, such as Ln[N(SiMe₃)₂]₃, are readily accessible and have demonstrated unexpected reactivity and catalytic activity in a variety of organic transformations. acs.org These complexes serve as valuable catalysts due to their ability to act as strong Brønsted bases and their unique Lewis acidity.

Examples of Lanthanide Bis(trimethylsilyl)amide Complexes and Their Significance:

| Complex Type | Significance |

| [Ln{N(SiMe₃)₂}₃] | Foundational complexes that opened up the field of lanthanide amide chemistry. nih.gov |

| [Eu{N(SiMe₃)₂}₂(sol)₂] | First structurally characterized Eu(II) amide complexes. nih.govnih.gov |

| [K(2.2.2-cryptand)][Sc{N(SiMe₃)₂}₃] | A rare example of a Sc(II) complex stabilized by bis(trimethylsilyl)amide ligands. nih.gov |

Development of Novel Catalytic Systems Employing Bis(trimethylsilyl)amide Ligands

Bis(trimethylsilyl)amide ligands are not only crucial for lanthanide catalysis but are also employed in the development of a wide range of other catalytic systems. The steric bulk and electronic properties of these ligands can be used to control the reactivity and selectivity of metal centers.

One significant area of application is in polymerization catalysis. For instance, lithium bis(trimethylsilyl)amide (LiHMDS) has been explored as a highly active catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA). nih.gov This catalyst allows for the synthesis of polyesters with controlled molecular weights and narrow molecular weight distributions. nih.gov

Furthermore, bis(trimethylsilyl)amide complexes of transition metals are used in various catalytic cycles. escholarship.org The development of new transition metal hydride complexes, which can be formed from divalent M{N(SiMe₃)₂}₂ precursors, is important for many areas of chemistry. escholarship.org The N-bis(trimethylsilyl)methyl group, a related structural motif, has been shown to be effective as a protecting group and a site-selective control element in rhodium(II)-catalyzed reactions of diazoamides. nih.gov

The versatility of bis(trimethylsilyl)amide ligands is also evident in their use for synthesizing other reactive species. For example, N,O-bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent used to protect various functional groups and has been employed as a Brønsted base precursor in palladium-catalyzed reactions. acs.orgchemicalbook.comresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N-Bis(trimethylsilyl)butanamide for high yield and purity?

- Methodology : Use silylation agents like sodium bis(trimethylsilyl)amide (NaHMDS) under anhydrous conditions. React butanamide with trimethylsilyl chloride (TMSCl) in a 1:2 molar ratio in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) .

- Key Parameters : Moisture exclusion is critical to avoid hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or -NMR to confirm silylation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- IR Spectroscopy : Identify characteristic Si–N and C=O stretches (~1,250 cm for Si–N; ~1,650 cm for C=O).

- - and -NMR : Confirm trimethylsilyl group integration (9 H per SiMe) and chemical shifts ( δ: 10–15 ppm for N–SiMe).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 203.43 (CHNOSi) .

Q. How does the steric bulk of trimethylsilyl groups influence the stability of this compound under varying conditions?

- Analysis : The bulky SiMe groups hinder nucleophilic attack on the carbonyl, enhancing thermal stability. However, prolonged exposure to moisture leads to hydrolysis to butanamide and hexamethyldisiloxane. Test stability via thermogravimetric analysis (TGA) and controlled humidity experiments .

Advanced Research Questions

Q. What role does this compound play in the synthesis of transition metal complexes, and how do structural variations impact catalytic activity?

- Case Study : In chromium(II) complexes (e.g., [Cr(btmsb)]), the ligand’s planar geometry (N–Cr–N bond angle: ~180°) and short Cr–N bond lengths (~209.6 pm) enhance redox activity. Compare with ytterbium analogs, where larger N–Yb–N angles (~55.6°) reduce catalytic efficiency in alkene polymerization .

- Experimental Design : Synthesize metal complexes via ligand substitution reactions (e.g., with CrCl) and characterize using X-ray crystallography. Evaluate catalytic performance in model reactions like olefin hydrogenation .

Q. How can computational modeling resolve contradictions in reported bond lengths and angles for this compound-derived complexes?

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to compare experimental crystal structures (e.g., Cr vs. Yb complexes). Address discrepancies by analyzing ligand distortion effects and metal-ligand charge transfer .

- Data Interpretation : For example, shorter M–N bonds in chromium complexes (~209 pm) vs. ytterbium (~240 pm) correlate with higher d-orbital contribution, explaining divergent reactivities .

Q. What strategies mitigate side reactions when using this compound as a silylating agent in multistep syntheses?

- Optimization :

- Temperature Control : Maintain reactions below 40°C to prevent desilylation.

- Additives : Use catalytic amounts of imidazole to scavenge HCl byproducts.

- Workflow : Sequential silylation of amines followed by carboxyl groups reduces cross-reactivity. Validate via -NMR monitoring .

Q. How do thermodynamic parameters (e.g., ΔH, ΔS) of this compound hydrolysis inform solvent selection for silylation reactions?

- Method : Conduct kinetic studies in aprotic solvents (THF, DMF) using pH-stat titration. Calculate activation energy () via Arrhenius plots. Polar aprotic solvents (e.g., DMF) stabilize transition states, lowering by ~15 kJ/mol compared to nonpolar solvents .

Key Research Gaps

- Limited data on ligand’s role in photochemical reactions.

- Mechanistic studies needed for its application in asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.